

# Spectroscopic Analysis of (R)-Ethyl chroman-2-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: (R)-Ethyl chroman-2-carboxylate

Cat. No.: B11897746

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## Introduction

**(R)-Ethyl chroman-2-carboxylate** is a chiral molecule of interest in organic synthesis and drug discovery due to its chroman core, a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such spectra are also presented, along with a workflow diagram for spectroscopic analysis. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(R)-Ethyl chroman-2-carboxylate** based on analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~7.10 - 6.80	m	-	4H	Ar-H
~4.80	t	4.5	1H	O-CH-C=O
~4.20	q	7.1	2H	O-CH <sub>2</sub> -CH <sub>3</sub>
~2.90	t	6.5	2H	Ar-CH <sub>2</sub>
~2.20	m	-	2H	CH <sub>2</sub> -CH-O
~1.25	t	7.1	3H	O-CH <sub>2</sub> -CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~172.0	C=O (Ester)
~154.0	Ar-C-O
~129.0 - 120.0	Ar-CH
~117.0	Ar-CH
~75.0	O-CH-C=O
~61.5	O-CH <sub>2</sub> -CH <sub>3</sub>
~24.0	Ar-CH <sub>2</sub>
~21.0	CH <sub>2</sub> -CH-O
~14.0	O-CH <sub>2</sub> -CH <sub>3</sub>

Table 3: Predicted IR Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2980, 2870	Medium	Aliphatic C-H stretch
~1745	Strong	C=O stretch (Ester)
~1600, 1480	Medium-Weak	Aromatic C=C stretch
~1250	Strong	Asymmetric C-O-C stretch
~1100	Strong	Symmetric C-O-C stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Predicted Fragment Ion
206	[M] <sup>+</sup> (Molecular Ion)
161	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
133	[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
105	[C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra of a liquid organic compound like **(R)-Ethyl chroman-2-carboxylate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Dissolve 5-10 mg of the purified liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).
  - Transfer the solution to a clean, dry 5 mm NMR tube.

- If required for precise chemical shift referencing, add a small amount of an internal standard such as tetramethylsilane (TMS).
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity and optimal resolution.
  - Tune and match the probe to the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
  - Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay).
  - Acquire the spectrum.
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID).
  - Phase the resulting spectrum to obtain a pure absorption lineshape.
  - Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
  - Place a small drop of the liquid sample between two clean, dry salt plates (e.g., NaCl or KBr).
  - Gently press the plates together to form a thin film of the liquid.
- Instrument Setup and Data Acquisition:

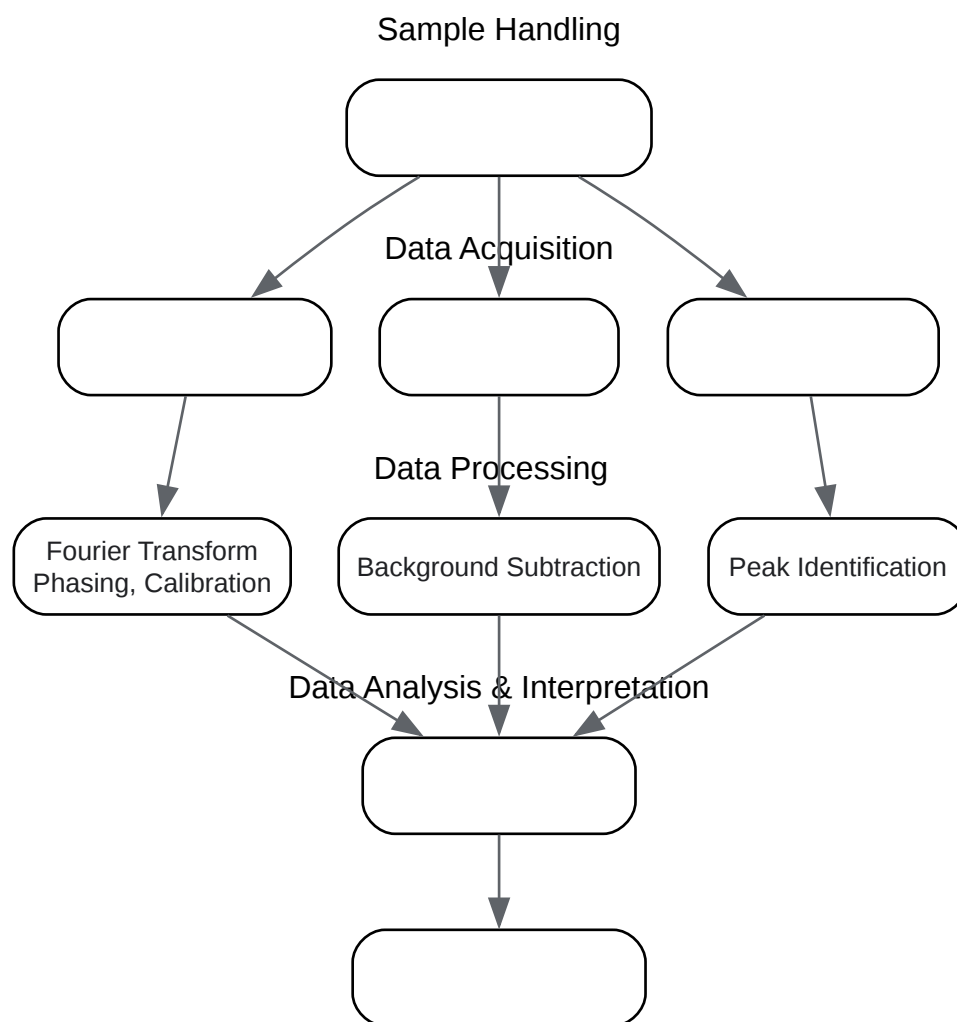
- Place the salt plates in the sample holder of the IR spectrometer.
- Acquire a background spectrum of the empty sample holder.
- Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

- Sample Introduction:
  - Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).
- Ionization:
  - The sample molecules are vaporized and then ionized. Electron Ionization (EI) is a common method where a high-energy electron beam bombards the molecules, causing them to lose an electron and form a molecular ion ( $M^+$ ) and fragment ions.
- Mass Analysis:
  - The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- Detection:
  - The separated ions are detected, and their abundance is recorded as a function of their  $m/z$  ratio, generating a mass spectrum.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.



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Caption: General workflow for spectroscopic analysis.

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